molecular formula C14H12Cl2N2O3 B3275866 Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide CAS No. 63083-96-5

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide

Cat. No.: B3275866
CAS No.: 63083-96-5
M. Wt: 327.2 g/mol
InChI Key: SIVWVEOPMFWPFK-UHFFFAOYSA-N
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Description

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide is a chemical compound with the molecular formula C14H10Cl2N2O3 It is known for its unique structure, which includes two 5-chloro-2-methoxyphenyl groups attached to a diazene (N=N) moiety with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 5-chloro-2-methoxyaniline under controlled conditions to form the diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s diazene moiety can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide include other diazene derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of chloro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(5-chloro-2-methoxyphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-20-13-5-3-9(15)7-11(13)17-18(19)12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVWVEOPMFWPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)Cl)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10803887
Record name 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63083-96-5
Record name 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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